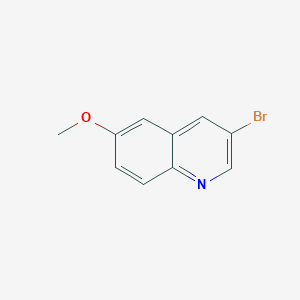

3-Bromo-6-methoxyquinoline

描述

Structure

3D Structure

属性

IUPAC Name |

3-bromo-6-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-13-9-2-3-10-7(5-9)4-8(11)6-12-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRVOHWUZAXJDNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=CN=C2C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40563669 | |

| Record name | 3-Bromo-6-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14036-96-5 | |

| Record name | 3-Bromo-6-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Bromo-6-methoxyquinoline: A Technical Guide to Its Physical Properties for Research and Development

For Immediate Release

This technical guide provides a comprehensive overview of the core physical properties of 3-Bromo-6-methoxyquinoline, a heterocyclic compound with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering a structured summary of its physicochemical characteristics, detailed experimental protocols for their determination, and insights into its potential biological mechanism of action.

Core Physical Properties

This compound (CAS No. 14036-96-5) is a pale yellow solid at room temperature.[1] A summary of its key physical and chemical properties is presented below. It is important to note that while some experimental data is available for structurally similar compounds, certain properties for this compound are based on predicted values and await experimental verification.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈BrNO | [1][2][3] |

| Molecular Weight | 238.08 g/mol | [1][2][3] |

| Appearance | Pale yellow solid | [1] |

| Melting Point | No experimental data available. The melting point of the similar compound 3-benzyl-6-bromo-2-methoxyquinoline is 82-83 °C.[4][5] | N/A |

| Boiling Point | 318.3 ± 22.0 °C (Predicted) | [1][6] |

| Density | 1.516 ± 0.06 g/cm³ (Predicted) | [1][6] |

| pKa | 2.57 ± 0.14 (Predicted) | [1][6] |

| Solubility | No quantitative data available. Expected to be soluble in various organic solvents. The structurally related 5,7-dibromo-8-hydroxyquinoline is reported to be fairly soluble in acetonitrile, acetone, ethyl acetate, chloroform, dichloromethane, benzene, and toluene.[7] | N/A |

| Storage | Sealed in a dry environment at room temperature.[1][6] | N/A |

Experimental Protocols

To ensure the generation of reliable and reproducible data for this compound, the following detailed experimental protocols for determining key physical properties are recommended.

Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a widely accepted and accurate technique for this determination.[1][8][9][10]

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[9]

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus (e.g., a DigiMelt or Mel-Temp instrument) equipped with a digital thermometer and a viewing lens.[10]

-

Heating and Observation: The sample is heated at a controlled, slow rate, typically 1-2 °C per minute, as it approaches the expected melting point.

-

Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the last crystal melts are recorded. This range represents the melting point of the sample. A narrow range (0.5-1.0 °C) is indicative of high purity.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a standard protocol for determining the equilibrium solubility of a compound in various solvents.[2][11][12][13][14]

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a series of vials, each containing a known volume of a specific organic solvent (e.g., ethanol, methanol, DMSO, acetone, chloroform).

-

Equilibration: The vials are sealed and agitated in a constant temperature water bath (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The resulting suspensions are allowed to stand undisturbed to allow the undissolved solid to settle. Centrifugation can be employed for more efficient separation.

-

Sample Analysis: A clear aliquot of the supernatant is carefully withdrawn and filtered through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.

-

Quantification: The concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry, against a prepared calibration curve.

-

Calculation: The solubility is calculated from the measured concentration and is typically expressed in units of mg/mL or mol/L.

Potential Biological Activity and Signaling Pathway

Quinoline derivatives are a well-established class of compounds in drug discovery, with many exhibiting potent biological activities. Several studies have indicated that substituted quinolines, including bromo- and methoxy-derivatives, can function as inhibitors of topoisomerase enzymes.[15][16][17][18][19] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. Their inhibition can lead to the accumulation of DNA strand breaks, ultimately triggering apoptosis in rapidly dividing cells, such as cancer cells.

Based on this evidence, a plausible mechanism of action for this compound in a therapeutic context, particularly in oncology, is the inhibition of topoisomerase I (Topo I).

Caption: Hypothetical signaling pathway of this compound as a Topoisomerase I inhibitor.

Experimental Workflow for Physical Property Determination

The systematic determination of the physical properties of a novel compound like this compound is a fundamental step in its characterization. The following workflow outlines a logical sequence of experiments.

Caption: A logical workflow for the synthesis, purification, and physical property determination of this compound.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. scbt.com [scbt.com]

- 4. 3-benzyl-6-bromo-2-methoxyquinoline CAS 654655-69-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. 3-benzyl-6-bromo-2-methoxyquinoline | 654655-69-3 [chemicalbook.com]

- 6. This compound - Protheragen [protheragen.ai]

- 7. benchchem.com [benchchem.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chm.uri.edu [chm.uri.edu]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. scribd.com [scribd.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. youtube.com [youtube.com]

- 14. chem.ws [chem.ws]

- 15. Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. files01.core.ac.uk [files01.core.ac.uk]

- 18. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. New [1,2,4]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Bromo-6-methoxyquinoline: Structure, Bonding, and Synthetic Insights

This technical guide provides a comprehensive overview of 3-Bromo-6-methoxyquinoline, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. The document details its chemical structure, bonding characteristics, and a proposed synthetic pathway. Furthermore, it presents a predictive analysis of its spectroscopic data and explores its potential role in drug discovery, particularly as a modulator of key cellular signaling pathways.

Chemical Structure and Properties

This compound is a derivative of quinoline, a bicyclic aromatic heterocycle where a benzene ring is fused to a pyridine ring. The structure is characterized by a bromine atom at the 3-position and a methoxy group at the 6-position.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 14036-96-5[1] |

| Molecular Formula | C₁₀H₈BrNO[1] |

| Molecular Weight | 238.08 g/mol [1] |

The presence of the electronegative nitrogen atom in the quinoline ring, along with the bromo and methoxy substituents, significantly influences the molecule's electronic distribution, reactivity, and potential for biological activity. The bromine atom at the 3-position provides a reactive site for further functionalization through various cross-coupling reactions, making it a valuable intermediate in organic synthesis.[2]

Chemical Bonding and Molecular Geometry

The core of this compound is the planar quinoline ring system, which is aromatic in nature. The bonding within this heterocyclic scaffold involves a delocalized π-electron system across both the benzene and pyridine rings. The nitrogen atom is sp² hybridized, contributing one electron to the π-system.

While a crystal structure for this compound is not publicly available, analysis of the closely related compound, 3-benzyl-6-bromo-2-methoxyquinoline, provides insight into the expected bond lengths and angles of the core structure.[3] The C-Br bond introduces a region of electrophilicity, while the methoxy group at the 6-position acts as an electron-donating group, influencing the reactivity of the benzene portion of the ring system.

Synthesis of this compound

Below is a diagram illustrating a proposed synthetic workflow.

References

An In-depth Technical Guide to 3-Bromo-6-methoxyquinoline (CAS Number: 14036-96-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-6-methoxyquinoline is a heterocyclic aromatic compound belonging to the quinoline family. Quinoline and its derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial and anticancer properties. The introduction of a bromine atom and a methoxy group to the quinoline scaffold can significantly influence its physicochemical properties and biological efficacy, making it a valuable intermediate in the synthesis of more complex molecules and a subject of interest for further investigation. This technical guide provides a comprehensive overview of the properties, synthesis, and potential hazards of this compound.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted from computational models and should be confirmed by experimental data.

| Property | Value | Source |

| CAS Number | 14036-96-5 | |

| Molecular Formula | C₁₀H₈BrNO | [1] |

| Molecular Weight | 238.08 g/mol | [1] |

| Appearance | Pale yellow solid | [2] |

| Boiling Point | 318.3 ± 22.0 °C (Predicted) | |

| Density | 1.516 ± 0.06 g/cm³ (Predicted) | |

| pKa | 2.57 ± 0.14 (Predicted) | |

| Storage | Sealed in dry, room temperature | [2] |

| IUPAC Name | This compound | |

| SMILES | COC1=CC2=C(C=C1)N=C(C=C2)Br |

Synthesis and Experimental Protocols

Representative Synthetic Protocol: Skraup Synthesis

The Skraup synthesis is a classic method for preparing quinolines. A possible route to this compound could involve the reaction of p-anisidine with a glycerol derivative in the presence of an oxidizing agent and a dehydrating agent, followed by bromination.

Materials:

-

p-Anisidine

-

Glycerol

-

Concentrated Sulfuric Acid

-

An oxidizing agent (e.g., nitrobenzene or arsenic pentoxide)

-

N-Bromosuccinimide (NBS)

-

A suitable solvent (e.g., carbon tetrachloride)

-

A radical initiator (e.g., benzoyl peroxide)

Procedure:

-

Synthesis of 6-methoxyquinoline: A mixture of p-anisidine, glycerol, concentrated sulfuric acid, and an oxidizing agent is heated. The reaction is highly exothermic and should be controlled carefully. After the reaction is complete, the mixture is cooled and poured into water. The solution is then neutralized with a base (e.g., sodium hydroxide) to precipitate the crude 6-methoxyquinoline. The product is then purified by steam distillation or recrystallization.[3]

-

Bromination of 6-methoxyquinoline: The purified 6-methoxyquinoline is dissolved in a suitable solvent, such as carbon tetrachloride. N-Bromosuccinimide and a catalytic amount of a radical initiator are added to the solution. The mixture is then refluxed until the reaction is complete (monitored by TLC). The reaction mixture is cooled, and the succinimide byproduct is filtered off. The solvent is removed under reduced pressure, and the crude this compound is purified by column chromatography.

Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of a substituted quinoline derivative.

References

Spectroscopic Profile of 3-Bromo-6-methoxyquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromo-6-methoxyquinoline (CAS No. 14036-96-5), a substituted quinoline of interest in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with detailed experimental protocols for data acquisition. This document is intended to serve as a valuable resource for the structural elucidation and characterization of this compound.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₀H₈BrNO, with a molecular weight of approximately 238.08 g/mol .[1] The spectroscopic data presented below are essential for confirming the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | Data not available | s | - |

| H-4 | Data not available | s | - |

| H-5 | Data not available | d | Value not available |

| H-7 | Data not available | dd | Value not available |

| H-8 | Data not available | d | Value not available |

| OCH₃ | Data not available | s | - |

Note: Specific experimental ¹H NMR data for this compound was not found in the provided search results. Expected chemical shifts would be in the aromatic region (7.0-9.0 ppm) and around 3.8-4.0 ppm for the methoxy group protons, based on data for similar quinoline derivatives.[2]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | Data not available |

| C-3 | Data not available |

| C-4 | Data not available |

| C-4a | Data not available |

| C-5 | Data not available |

| C-6 | Data not available |

| C-7 | Data not available |

| C-8 | Data not available |

| C-8a | Data not available |

| OCH₃ | Data not available |

Note: Specific experimental ¹³C NMR data for this compound was not found in the provided search results. Expected chemical shifts for the quinoline ring carbons would appear in the range of 100-160 ppm, with the carbon attached to the bromine atom (C-3) and the carbon bearing the methoxy group (C-6) showing characteristic shifts. The methoxy carbon would be expected around 55 ppm.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~3100-3000 | Medium-Weak | Aromatic C-H stretch |

| ~1620-1580 | Medium-Strong | C=C and C=N stretching (quinoline ring) |

| ~1500-1400 | Medium-Strong | Aromatic ring skeletal vibrations |

| ~1250-1200 | Strong | Aryl-O-CH₃ asymmetric stretch |

| ~1050-1000 | Medium | Aryl-O-CH₃ symmetric stretch |

| Below 800 | Medium-Strong | C-Br stretch |

Note: Specific experimental IR data for this compound was not found in the provided search results. The table presents expected absorption bands based on the known frequencies for quinoline and methoxy- and bromo-substituted aromatic compounds.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data for this compound

| m/z Value | Relative Intensity | Ion Assignment |

| 237 | ~100% | [M]⁺• (with ⁷⁹Br) |

| 239 | ~98% | [M+2]⁺• (with ⁸¹Br) |

Note: The mass spectrum of this compound is expected to show a characteristic isotopic pattern for a monobrominated compound, with two molecular ion peaks of nearly equal intensity separated by 2 m/z units, corresponding to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br).

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for this compound.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Transfer the solution into a 5 mm NMR tube, ensuring the sample height is adequate for the spectrometer.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to encompass all expected carbon resonances (e.g., 0-180 ppm).

-

A larger number of scans will be necessary compared to ¹H NMR to obtain adequate signal intensity.

-

Infrared (IR) Spectroscopy

Sample Preparation:

-

Solid Sample (KBr Pellet):

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

-

Attenuated Total Reflectance (ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the beam path and record the sample spectrum.

-

The data is typically collected over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

Instrumentation and Data Acquisition:

-

Mass Spectrometer: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Ionization:

-

ESI: Suitable for obtaining the protonated molecular ion [M+H]⁺.

-

EI: A "hard" ionization technique that can provide information about the molecular ion and fragmentation patterns.

-

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: The spectrum is recorded, showing the relative abundance of ions at different m/z values.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

References

Synthesis of 3-Bromo-6-methoxyquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthetic routes for 3-Bromo-6-methoxyquinoline, a crucial intermediate in the development of various pharmaceutical compounds. This document details established methodologies, offering insights into different strategic approaches for the synthesis of this key molecule. The strategic introduction of a bromine atom at the 3-position and a methoxy group at the 6-position of the quinoline scaffold opens avenues for further molecular elaboration through various cross-coupling reactions.

Core Synthetic Strategies

The synthesis of this compound can be approached through two primary strategies:

-

Construction of the Quinoline Ring System: Building the quinoline core with the desired bromine and methoxy substituents already incorporated into the precursors. The Skraup synthesis is a classic and adaptable method for this approach.

-

Functionalization of a Pre-existing Quinoline Core: This involves the synthesis of 6-methoxyquinoline followed by regioselective bromination at the 3-position. This strategy relies on controlling the selectivity of the bromination reaction on an activated quinoline ring.

This guide will explore both strategies, providing detailed experimental protocols and comparative data.

Synthesis Route 1: Skraup Synthesis of 6-Methoxyquinoline and Subsequent Bromination

This two-stage approach first involves the synthesis of 6-methoxyquinoline using the Skraup reaction, followed by a regioselective bromination step to introduce the bromine atom at the 3-position.

Stage 1: Synthesis of 6-Methoxyquinoline via Skraup Reaction

The Skraup synthesis is a well-established method for synthesizing quinolines from anilines, glycerol, an oxidizing agent, and sulfuric acid.[1]

Reaction Pathway:

Caption: Skraup synthesis of 6-Methoxyquinoline.

Experimental Protocol:

A method for synthesizing 6-methoxyquinoline involves the following steps[1]:

-

In a molar ratio, 4.3-4.5 parts of glycerol, 0.50-0.54 parts of p-methoxy nitrobenzene, 0.20-0.25 parts of ferrous sulfate, and 1.0-1.3 parts of boric acid are added to 1 part of p-methoxyaniline.

-

Concentrated sulfuric acid is slowly added dropwise.

-

The mixture is heated to 140°C and refluxed for 8-8.5 hours.

-

After cooling to room temperature, the reaction mixture is neutralized with a sodium hydroxide solution to a pH of 5.5.

-

The resulting mixture is worked up by removing resinous material, filtering the solid, and washing with distilled water and then ethyl acetate.

-

The organic phases are combined, and the solvent is removed by reduced pressure distillation to yield 6-methoxyquinoline.

Quantitative Data Summary:

| Reactant/Reagent | Molar Ratio/Volume | Role |

| p-Methoxyaniline | 1 part | Starting material |

| Glycerol | 4.3-4.5 parts | Carbon source |

| p-Methoxy nitrobenzene | 0.50-0.54 part | Oxidizing agent |

| Ferrous sulfate | 0.20-0.25 part | Inhibitor |

| Boric acid | 1.0-1.3 parts | Inhibitor |

| Concentrated Sulfuric Acid | Variable | Catalyst/Dehydrating agent |

| Reaction Conditions | ||

| Temperature | 140 °C | |

| Reaction Time | 8-8.5 hours | |

| Yield | 65-66% |

Stage 2: Bromination of 6-Methoxyquinoline

The introduction of a bromine atom at the 3-position of the 6-methoxyquinoline ring can be challenging due to the directing effects of the nitrogen atom and the methoxy group, which typically favor substitution at other positions.[2] However, specific conditions can be employed to achieve the desired regioselectivity. A common strategy for achieving 3-halogenation is via a Sandmeyer-type reaction starting from the corresponding 3-aminoquinoline.

Reaction Pathway:

Caption: Synthesis of this compound via Sandmeyer reaction.

Experimental Protocol (Hypothetical, based on similar reactions):

This protocol is based on the general principles of the Sandmeyer reaction for the synthesis of 3-bromoquinoline.[2]

-

Nitration of 6-Methoxyquinoline: 6-Methoxyquinoline is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group, which is then reduced to an amino group. The conditions must be carefully controlled to favor substitution at the 3-position, although other isomers are likely to form.

-

Reduction to 3-Amino-6-methoxyquinoline: The nitro-substituted 6-methoxyquinoline is reduced to 3-amino-6-methoxyquinoline using a reducing agent such as tin(II) chloride in hydrochloric acid.

-

Diazotization and Sandmeyer Reaction:

-

3-Amino-6-methoxyquinoline is dissolved in an aqueous solution of hydrobromic acid.

-

The solution is cooled to 0-5°C, and an aqueous solution of sodium nitrite is added dropwise to form the diazonium salt.

-

The cold diazonium salt solution is then added to a solution of copper(I) bromide in hydrobromic acid.

-

The reaction mixture is warmed to room temperature and then heated to ensure complete reaction.

-

The product, this compound, is then isolated by extraction and purified by chromatography or recrystallization.

-

Synthesis Route 2: Multi-step Synthesis Building the Quinoline Ring

This approach involves constructing the quinoline ring from acyclic or simpler cyclic precursors that already contain the necessary functionalities or can be easily converted to them. The following is a representative synthesis adapted from a similar procedure for a substituted bromo-methoxyquinoline derivative.[3]

Reaction Workflow:

Caption: Multi-step synthesis of this compound.

Experimental Protocol (Adapted):

This protocol is based on a similar synthesis of a substituted quinoline.[3]

-

Synthesis of N-(4-methoxyphenyl)-2-bromoacetamide:

-

To a solution of p-anisidine in a suitable solvent (e.g., dichloromethane), an equivalent of a base (e.g., triethylamine) is added.

-

The mixture is cooled in an ice bath, and bromoacetyl bromide is added dropwise.

-

The reaction is stirred at room temperature overnight.

-

The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the bromoacetamide intermediate.

-

-

Cyclization and Aromatization:

-

The N-(4-methoxyphenyl)-2-bromoacetamide is treated with a dehydrating and cyclizing agent such as phosphorus oxychloride or polyphosphoric acid and heated. This step facilitates the Bischler-Napieralski-type cyclization to form the dihydroquinoline ring.

-

The resulting intermediate is then aromatized, which can sometimes occur in the same pot or require a separate dehydrogenation step, to yield this compound.

-

Quantitative Data Summary (Representative):

| Step | Reactants | Reagents/Conditions | Yield |

| 1 | p-Anisidine, Bromoacetyl bromide | Triethylamine, Dichloromethane, 0°C to RT | High |

| 2 | N-(4-methoxyphenyl)-2-bromoacetamide | Phosphorus oxychloride, Heat | Moderate |

| 3 | Dihydroquinoline intermediate | Dehydrogenation agent (e.g., DDQ) | Moderate |

Conclusion

The synthesis of this compound can be achieved through multiple synthetic routes. The choice of method will depend on the availability of starting materials, desired scale, and the specific requirements for purity and yield. The Skraup synthesis followed by a carefully controlled bromination offers a classical and potentially high-yielding route, although the regioselectivity of the bromination step is a critical challenge. The multi-step synthesis building the quinoline ring provides a more controlled approach to ensure the desired substitution pattern from the outset. Further optimization of reaction conditions for each step is crucial for achieving high efficiency and purity, which are paramount in the context of pharmaceutical development.

References

Technical Guide to the Solubility of 3-Bromo-6-methoxyquinoline in Organic Solvents

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction to 3-Bromo-6-methoxyquinoline

This compound is a substituted quinoline derivative. The quinoline ring system is a common scaffold in medicinal chemistry, and its derivatives are explored for a wide range of therapeutic applications. The solubility of such compounds is paramount, dictating solvent choice for chemical reactions, crystallization, chromatographic purification, and the development of viable dosage forms. Poor solubility can impede preclinical testing and lead to challenges in achieving therapeutic efficacy.[1][2] This guide focuses on the methods to systematically determine and present the solubility of this compound in common organic solvents relevant to a laboratory or process chemistry setting.

Quantitative Solubility Data

A thorough literature search did not yield a comprehensive public dataset for the quantitative solubility of this compound. This data must typically be determined empirically. Table 1 is presented as a template for researchers to populate with their experimentally derived data. It is structured to allow for clear comparison across different solvents and conditions.

Table 1: Quantitative Solubility of this compound (Experimental Template)

| Solvent Class | Solvent Name | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method | Notes |

| Alcohols | Methanol | 25 | Shake-Flask | |||

| Ethanol | 25 | Shake-Flask | ||||

| Isopropanol | 25 | Shake-Flask | ||||

| Ketones | Acetone | 25 | Shake-Flask | |||

| Methyl Ethyl Ketone | 25 | Shake-Flask | ||||

| Ethers | Tetrahydrofuran (THF) | 25 | Shake-Flask | |||

| 2-Methyltetrahydrofuran | 25 | Shake-Flask | ||||

| Esters | Ethyl Acetate | 25 | Shake-Flask | |||

| Isopropyl Acetate | 25 | Shake-Flask | ||||

| Aprotic Solvents | Acetonitrile (ACN) | 25 | Shake-Flask | |||

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | High solubility expected | |||

| N,N-Dimethylformamide (DMF) | 25 | Shake-Flask | ||||

| Chlorinated | Dichloromethane (DCM) | 25 | Shake-Flask | |||

| Chloroform | 25 | Shake-Flask | ||||

| Hydrocarbons | Toluene | 25 | Shake-Flask | |||

| Heptane | 25 | Shake-Flask | Low solubility expected |

Experimental Protocol: Thermodynamic Solubility Determination

The "gold standard" for determining thermodynamic (equilibrium) solubility is the shake-flask method.[3][4] This protocol ensures that the solvent is fully saturated with the solute and that a true equilibrium has been reached.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials & Equipment:

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Calibrated analytical instrument (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. An amount that is visibly in excess of what will dissolve is required to ensure saturation.

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). The samples should be agitated for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is common for thermodynamic solubility.[1][4][5]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. For more effective separation, centrifuge the samples at high speed.[5]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particulates are transferred, filter the aliquot through a syringe filter into a clean vial.[5]

-

Dilution: Accurately perform a serial dilution of the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of the diluted sample using a pre-validated and calibrated analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the final solubility in units such as mg/mL or mol/L.

Visualized Workflows

Visual diagrams are essential for representing complex experimental processes and logical decision-making. The following workflows are provided in the Graphviz DOT language.

Experimental Workflow for Solubility Determination

This diagram outlines the sequential steps of the shake-flask method described in the protocol.

Caption: Workflow for the Shake-Flask Solubility Method.

Logical Workflow for Solvent Selection

This diagram illustrates the decision-making process a researcher might follow when selecting a suitable solvent system based on solubility data for a specific application.

Caption: Decision tree for application-based solvent selection.

References

A Theoretical Deep Dive into 3-Bromo-6-methoxyquinoline: A Computational Chemistry Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical calculations performed to elucidate the molecular structure and electronic properties of 3-Bromo-6-methoxyquinoline. Quinoline derivatives are a significant class of heterocyclic compounds with a wide range of pharmacological activities, including antimalarial, anticancer, and antibacterial properties.[1] Understanding the structural and electronic characteristics of these molecules at a quantum mechanical level is pivotal for rational drug design and the development of novel therapeutic agents. This document details the computational methodologies, summarizes key quantitative data, and visualizes the logical workflow and molecular properties.

Introduction to Computational Analysis

Computational chemistry serves as a powerful tool in modern chemical research, offering insights that complement experimental data.[2] Theoretical calculations, particularly those based on Density Functional Theory (DFT), allow for the prediction of molecular geometries, vibrational frequencies, and electronic properties with a high degree of accuracy. For quinoline derivatives, these methods can elucidate the impact of substituent groups, such as bromine and methoxy groups, on the molecule's reactivity and potential biological activity. This guide focuses on the application of these theoretical methods to the this compound structure.

Computational Methodology

The theoretical calculations outlined herein are based on established quantum chemical methods widely used for the study of organic molecules.

Software and Theoretical Level

The calculations are typically performed using the Gaussian suite of programs.[2] The molecular geometry of this compound is optimized using Density Functional Theory (DFT) with the B3LYP functional and a 6-311G(d,p) or 6-31+G(d,p) basis set.[2][3][4] This level of theory has been shown to provide a good balance between computational cost and accuracy for organic systems.[5] For comparative purposes, calculations may also be performed using the Hartree-Fock (HF) method.[3]

Experimental Protocols

Geometry Optimization: The initial molecular structure of this compound is built and subjected to full geometry optimization without any symmetry constraints. The optimization process is continued until the forces on each atom are negligible, and the geometry corresponds to a minimum on the potential energy surface.

Vibrational Frequency Analysis: To confirm that the optimized structure represents a true energy minimum, harmonic vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable equilibrium geometry. The calculated vibrational frequencies can be compared with experimental FT-IR and Raman spectra for validation.

Electronic Property Analysis: The optimized molecular geometry is used to calculate various electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined to understand the molecule's electronic transitions and reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability.

Data Presentation

The quantitative data obtained from the theoretical calculations are summarized in the following tables for clarity and ease of comparison.

Optimized Geometrical Parameters

The following table presents a selection of calculated bond lengths and bond angles for this compound, optimized at the B3LYP/6-311G(d,p) level of theory.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (˚) |

| C2-C3 | 1.37 | C2-C3-C4 | 120.5 |

| C3-Br | 1.90 | C3-C4-N1 | 121.0 |

| C5-C6 | 1.38 | C5-C6-C7 | 120.1 |

| C6-O | 1.36 | C6-O-C11 | 117.5 |

| C6-C7 | 1.41 | O-C6-C5 | 115.8 |

| N1-C2 | 1.32 | O-C6-C7 | 124.1 |

| N1-C9 | 1.38 | C4-N1-C9 | 117.2 |

Note: These values are representative and may vary slightly depending on the specific basis set and computational method used.

Vibrational Frequencies

A selection of calculated and scaled vibrational frequencies for key functional groups in this compound are presented below.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |

| ν(C-H) aromatic | 3100-3000 | 3048-2950 | C-H stretching |

| ν(C-H) methyl | 2980-2900 | 2930-2852 | C-H stretching |

| ν(C=N) | 1620 | 1593 | C=N stretching |

| ν(C=C) | 1580 | 1554 | C=C aromatic stretching |

| δ(C-H) | 1450 | 1426 | C-H in-plane bending |

| ν(C-O) | 1250 | 1229 | C-O stretching |

| ν(C-Br) | 680 | 669 | C-Br stretching |

Note: Scaling factors are often applied to calculated frequencies to better match experimental data.[6]

Electronic Properties

The calculated electronic properties provide insights into the molecule's reactivity and electronic transitions.

| Property | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.58 |

| HOMO-LUMO Energy Gap (ΔE) | 4.67 |

| Ionization Potential | 6.25 |

| Electron Affinity | 1.58 |

| Dipole Moment | 2.5 D |

Note: These values are calculated at the B3LYP/6-311G(d,p) level of theory.

Visualizations

Diagrams are provided to illustrate key concepts and workflows in the theoretical analysis of this compound.

Conclusion

The theoretical calculations presented in this guide provide a detailed understanding of the structural and electronic properties of this compound. The optimized geometry, vibrational frequencies, and frontier molecular orbital analysis offer valuable data for researchers in the fields of medicinal chemistry and drug development. This computational approach allows for the prediction of molecular behavior and can guide the synthesis of new quinoline derivatives with enhanced biological activities. The synergy between computational and experimental chemistry is crucial for the advancement of pharmaceutical sciences.

References

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 3. tandfonline.com [tandfonline.com]

- 4. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 6. dergipark.org.tr [dergipark.org.tr]

Electronic properties of 6-methoxyquinoline derivatives

An In-depth Technical Guide to the Electronic Properties of 6-Methoxyquinoline Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous bioactive molecules and functional materials.[1] Among its many derivatives, 6-methoxyquinoline serves as a crucial building block for a wide array of compounds with significant biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[2][3] Its unique electronic properties also make it a candidate for applications in organic light-emitting diodes (OLEDs).[3]

The electronic characteristics of these derivatives, governed by the arrangement of their frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to their function. The energy difference between these orbitals, the HOMO-LUMO gap, dictates the molecule's optical and electrochemical behavior, influencing everything from its color and fluorescence to its reactivity and potential as a therapeutic agent.[4][5]

This technical guide provides a comprehensive overview of the electronic properties of 6-methoxyquinoline derivatives. It details the theoretical and experimental methods used for their characterization, presents key quantitative data, and illustrates the relationship between chemical structure and electronic function.

Synthesis of 6-Methoxyquinoline Derivatives

The foundational 6-methoxyquinoline structure is typically synthesized via classic methods such as the Skraup synthesis, which involves the reaction of p-anisidine with glycerol in the presence of an oxidizing agent and sulfuric acid.[3][6] More complex derivatives, particularly those substituted at the 2- and 4-positions, are often prepared using multicomponent reactions like the Doebner reaction, which combines an aniline (p-anisidine), an aldehyde, and pyruvic acid.[7]

A generalized workflow for the synthesis and subsequent characterization of these derivatives is presented below.

Theoretical Framework: DFT Calculations

Density Functional Theory (DFT) is a powerful computational method for predicting the electronic structure and properties of molecules.[5][8] By solving approximations of the Schrödinger equation, DFT can determine the energies of the HOMO and LUMO, the HOMO-LUMO energy gap (ΔE), and other key descriptors of chemical reactivity and stability.[9][10] A smaller energy gap is generally associated with higher reactivity, lower kinetic stability, and a red-shift (longer wavelength) in optical absorption.[5]

Data Presentation: Calculated Electronic Properties

The electronic properties of 6-methoxyquinoline derivatives are highly tunable through the introduction of various substituents. The table below summarizes representative DFT-calculated values for the parent quinoline and illustrates the expected impact of electron-donating groups (EDG) like -NH₂ and electron-withdrawing groups (EWG) like -NO₂ on the 6-methoxyquinoline core.

| Compound/Derivative | Substituent | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE, eV) |

| Quinoline (Baseline) | None | -6.65 | -1.82 | 4.83 |

| 6-Methoxyquinoline | -OCH₃ (EDG) | ~ -6.4 | ~ -1.7 | ~ 4.7 |

| 6-Methoxy-X-aminoquinoline | -NH₂ (Strong EDG) | Higher (e.g., ~ -5.9) | Similar | Smaller (e.g., ~ 4.2) |

| 6-Methoxy-X-nitroquinoline | -NO₂ (Strong EWG) | Lower (e.g., ~ -7.1) | Lower (e.g., ~ -2.5) | Smaller (e.g., ~ 4.6) |

| Note: Values are illustrative, based on typical DFT (B3LYP functional) calculations for quinoline and expected substituent effects.[8] Absolute values vary with the computational method and basis set used. |

Experimental Protocol: DFT Calculation

A detailed methodology for performing DFT calculations on a 6-methoxyquinoline derivative is provided below.

-

Molecular Structure Creation : Draw the 2D structure of the desired 6-methoxyquinoline derivative using a chemical drawing program and convert it to a 3D structure.

-

Geometry Optimization :

-

Perform an initial, less computationally expensive optimization using a semi-empirical method (e.g., PM6) or a small basis set.

-

Use the optimized geometry as the starting point for a higher-level DFT calculation. The B3LYP functional with the 6-31G(d,p) or a larger basis set (e.g., 6-311+G(d,p)) is commonly employed for accurate results.[4][5]

-

The calculation is run using software like Gaussian, and the output is a stable, low-energy conformation of the molecule.[8]

-

-

Frequency Calculation : Perform a frequency calculation on the optimized geometry at the same level of theory to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

Property Calculation : From the final optimized structure's output file, extract the energies of the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is calculated as E_LUMO - E_HOMO.

-

Visualization : Use visualization software (e.g., GaussView) to plot the 3D surfaces of the HOMO and LUMO orbitals to understand the distribution of electron density.[11]

Experimental Characterization: Electrochemistry

Cyclic Voltammetry (CV) is the primary technique used to investigate the electrochemical properties of molecules.[12][13] It provides information on the oxidation and reduction potentials, which correspond to the energy levels required to remove or add an electron, respectively. These potentials are correlated with the HOMO and LUMO energies. A reversible redox process indicates that the molecule is stable in its oxidized and reduced forms.[13]

Data Presentation: Electrochemical Properties

| Derivative Type | Substituent Nature | Onset Oxidation Potential (V) | Onset Reduction Potential (V) |

| 6-Methoxyquinoline | Mild EDG | Baseline | Baseline |

| With EDG (e.g., -NH₂) | Electron-Donating | Lower (Easier to Oxidize) | More Negative (Harder to Reduce) |

| With EWG (e.g., -CN) | Electron-Withdrawing | Higher (Harder to Oxidize) | Less Negative (Easier to Reduce) |

| Note: Potentials are relative and depend on the solvent, electrolyte, and reference electrode used. |

Experimental Protocol: Cyclic Voltammetry

A detailed methodology is as follows:

-

Preparation : The working electrode (e.g., glassy carbon) is polished to a mirror finish.[14] A 1-5 mM solution of the 6-methoxyquinoline derivative is prepared in an anhydrous, aprotic solvent (e.g., acetonitrile) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).[14] The solution is purged with an inert gas (N₂ or Ar) for at least 10 minutes to remove dissolved oxygen.

-

Measurement : A three-electrode system is used, consisting of the working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[14] The potential is swept linearly from a starting value, to a switching potential, and back.

-

Data Analysis : The resulting plot of current versus potential is analyzed to determine the anodic (Epa) and cathodic (Epc) peak potentials.[13] For a reversible process, the half-wave potential (E₁/₂) is the average of Epa and Epc. This value can be used to estimate the HOMO and LUMO energy levels relative to an internal standard like ferrocene/ferrocenium (Fc/Fc⁺).

Experimental Characterization: Optical Spectroscopy

UV-Visible (UV-Vis) absorption and fluorescence emission spectroscopy are used to probe the optical properties of molecules, which are directly related to their electronic structure. UV-Vis spectroscopy measures the energy required to promote an electron from a ground state to an excited state (often the HOMO to LUMO transition).[3] Fluorescence spectroscopy measures the energy released when the electron returns to the ground state.[3] The difference between the absorption and emission maxima is known as the Stokes shift. The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φ_F).[15]

Data Presentation: Photophysical Properties

The photophysical properties of 6-methoxyquinoline derivatives can be tuned by adding electron-withdrawing or -donating groups. Adding cyano (-CN) groups, which are strongly electron-withdrawing, tends to red-shift the emission wavelength and can significantly alter the quantum yield.

| Derivative | Substituents | Emission Max (λ_em, nm) | Quantum Yield (Φ_F, %) | Solvent |

| 6-Methoxy-4-trifluoromethyl-carbostyril | 6-OCH₃, 4-CF₃ | 460 | ~10 | Acetonitrile |

| 6-Methoxy-4-cyano-carbostyril | 6-OCH₃, 4-CN | 440 | ~50 | Acetonitrile |

| 6,7-Dimethoxy-4-cyano-carbostyril | 6,7-(OCH₃)₂, 4-CN | 420 | ~30 | Acetonitrile |

| 3,4-Dicyano-6-methoxy-carbostyril | 6-OCH₃, 3,4-(CN)₂ | 540 | ~15 | Acetonitrile |

| 3,4-Dicyano-6,7-dimethoxy-carbostyril | 6,7-(OCH₃)₂, 3,4-(CN)₂ | 520 | ~50 | Acetonitrile |

| Data adapted from studies on related carbostyril (quinolin-2-one) structures.[1] |

Experimental Protocol: UV-Vis and Fluorescence Spectroscopy

-

Sample Preparation : Prepare dilute solutions (micromolar concentration) of the 6-methoxyquinoline derivative in a spectroscopic-grade solvent (e.g., ethanol, acetonitrile, or cyclohexane). The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

UV-Vis Absorption Measurement :

-

Use a dual-beam spectrophotometer.

-

Record a baseline spectrum with a cuvette containing only the solvent.

-

Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 250-500 nm).

-

Identify the wavelength of maximum absorption (λ_max).

-

-

Fluorescence Emission Measurement :

-

Use a spectrofluorometer.

-

Set the excitation wavelength to the λ_max determined from the UV-Vis spectrum.

-

Scan the emission monochromator over a longer wavelength range to record the fluorescence spectrum. Identify the emission maximum (λ_em).

-

-

Quantum Yield (Φ_F) Calculation :

-

The relative method is most common.[15] It involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).[15]

-

Measure the absorbance and integrated fluorescence intensity for both the sample and the standard under identical conditions.

-

The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts s and r denote the sample and reference, respectively.

-

Structure-Property Relationships

The electronic and photophysical properties of 6-methoxyquinoline derivatives can be rationally tuned by modifying their chemical structure. The methoxy group at the 6-position is an electron-donating group (EDG), which increases the energy of the HOMO. Adding further substituents allows for fine-tuning of the HOMO-LUMO gap.

-

Electron-Donating Groups (EDGs) , such as amino (-NH₂) or additional methoxy groups, primarily raise the HOMO energy level. This decreases the HOMO-LUMO gap, leading to a red-shift in absorption/emission and making the molecule easier to oxidize.

-

Electron-Withdrawing Groups (EWGs) , such as cyano (-CN) or nitro (-NO₂), primarily lower the LUMO energy level. This also tends to decrease the HOMO-LUMO gap, causing a red-shift, and makes the molecule easier to reduce.

The interplay of these effects allows for precise control over the molecule's electronic behavior.

References

- 1. sciforum.net [sciforum.net]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 5. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]

- 7. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. google.com [google.com]

- 12. pages.jh.edu [pages.jh.edu]

- 13. BASi® | Cyclic Voltammetry - Data Analysis [basinc.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

The Quinoline Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a "privileged structure" in the field of medicinal chemistry. Its versatile nature, arising from multiple points for chemical modification and its ability to interact with a diverse array of biological targets, has cemented its importance in the development of therapeutic agents across a wide spectrum of diseases. This technical guide provides a comprehensive overview of the quinoline core, detailing its synthesis, biological activities, and the mechanisms of action of key derivatives, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways.

The Quinoline Core: Structure and Properties

Quinoline (C₉H₇N) is a weakly basic compound due to the presence of the nitrogen atom in the pyridine ring, which can be protonated. This fundamental property, along with its aromaticity and planar structure, allows it to participate in various non-covalent interactions with biological macromolecules, including hydrogen bonding, π-π stacking, and hydrophobic interactions. The numbering of the quinoline ring system is crucial for describing the position of substituents, which in turn dictates the molecule's steric and electronic properties and, consequently, its pharmacological activity.

Synthesis of the Quinoline Scaffold

The construction of the quinoline ring system can be achieved through several classic named reactions, each offering a pathway to differently substituted derivatives.

Skraup Synthesis

The Skraup synthesis is a well-established method for producing quinolines, though it is known for its vigorous and often exothermic nature. It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene.

Experimental Protocol: Skraup Synthesis of Quinoline

-

Materials: Aniline, glycerol, concentrated sulfuric acid, nitrobenzene, ferrous sulfate (to moderate the reaction).

-

Procedure:

-

In a fume hood, cautiously mix aniline, glycerol, and nitrobenzene in a round-bottom flask equipped with a reflux condenser.

-

Slowly and with vigorous stirring, add concentrated sulfuric acid to the mixture. The addition is highly exothermic and must be controlled.

-

Add ferrous sulfate to the reaction mixture.

-

Heat the mixture gently to initiate the reaction. Once started, the reaction proceeds exothermically. Maintain controlled heating for 2-3 hours.

-

After the reaction is complete, allow the mixture to cool.

-

Carefully dilute the mixture with water and neutralize with a concentrated sodium hydroxide solution.

-

Isolate the crude quinoline via steam distillation.

-

Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and purify by distillation.[1]

-

Combes Synthesis

The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[2][3][4]

Experimental Protocol: Combes Synthesis of a Substituted Quinoline

-

Materials: Aniline (or a substituted aniline), a β-diketone (e.g., acetylacetone), and a strong acid catalyst (e.g., concentrated sulfuric acid or polyphosphoric acid).

-

Procedure:

-

Condense the aniline with the β-diketone to form an enamine intermediate. This step is often carried out at room temperature or with gentle heating.

-

The enamine is then cyclized in the presence of a strong acid catalyst with heating.

-

The reaction mixture is worked up by pouring it onto ice and neutralizing it with a base.

-

The precipitated product is then filtered, washed, and purified, typically by recrystallization.[2][3][4]

-

Friedländer Synthesis

The Friedländer synthesis is a versatile method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone or ester, in the presence of an acid or base catalyst.[5]

Experimental Protocol: Friedländer Synthesis of a Substituted Quinoline

-

Materials: 2-aminobenzaldehyde (or a 2-aminoaryl ketone), a ketone with an α-methylene group (e.g., acetone), and a catalyst (e.g., sodium hydroxide or p-toluenesulfonic acid).

-

Procedure:

-

Dissolve the 2-aminoaryl aldehyde/ketone and the methylene-containing compound in a suitable solvent (e.g., ethanol).

-

Add the catalyst to the mixture.

-

Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product is then purified by column chromatography or recrystallization.[5]

-

Experimental Workflow for Quinoline Synthesis

Caption: A generalized workflow for the synthesis of quinoline derivatives.

Biological Activities of Quinoline Derivatives

The quinoline scaffold is a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities. The following sections and tables summarize the quantitative data for some of these activities.

Anticancer Activity

Quinoline derivatives have shown significant potential as anticancer agents, acting through various mechanisms, including the inhibition of tyrosine kinases, disruption of microtubule polymerization, and induction of apoptosis. Several FDA-approved anticancer drugs, such as bosutinib and lenvatinib, feature the quinoline core.

| Compound Type/Name | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-chalcone derivatives | MGC-803 (gastric) | 1.38 | [6] |

| Quinoline-chalcone derivatives | HCT-116 (colon) | 5.34 | [6] |

| Quinoline-chalcone derivatives | MCF-7 (breast) | 5.21 | [6] |

| 4-anilinoquinoline-3-carbonitrile derivative | EGFR | 0.49 | [7] |

| Quinoline derivative 6d | EGFR | 0.18 | [8] |

| Quinoline derivative 8b | EGFR | 0.08 | [8] |

| Quinoline derivative 5a | EGFR | 0.071 | [3] |

| Quinoline derivative 5a | HER-2 | 0.031 | [3] |

| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinoline | HL-60 (leukemia) | 19.88 µg/ml | [2] |

| 7-chloro-4-quinolinylhydrazone derivatives | SF-295 (CNS) | 0.314 - 4.65 µg/cm³ | [2] |

Antimicrobial Activity

The quinoline scaffold is the basis for the quinolone class of antibiotics. Modifications to the core structure have led to the development of potent antibacterial and antifungal agents.

| Compound Type/Name | Microorganism | MIC (µg/mL) | Reference |

| Quinoline-based hydroxyimidazolium hybrid 7b | Staphylococcus aureus | 2 | [9] |

| Quinoline-based hydroxyimidazolium hybrid 7b | Mycobacterium tuberculosis H37Rv | 10 | [9] |

| Quinoline derivative 5d | Gram-positive & Gram-negative strains | 0.125–8 | [10] |

| Quinoline derivative 43a | Various bacterial strains | 0.62 | [11] |

| Dihydrotriazine-quinolone hybrid 93a-c | S. aureus & E. coli | 2 | [11] |

| Quinoline derivative 11 | S. aureus | 6.25 | [11] |

| Quinoline derivative 6 | Bacillus cereus, Staphylococcus sp., Pseudomonas sp., E. coli | 3.12 - 50 | [12] |

Anti-inflammatory Activity

Certain quinoline derivatives have demonstrated potent anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenases (COX).

| Compound Type/Name | Target/Assay | IC50 (µM) | Reference |

| Quinoline-pyrazole derivative 12c | COX-2 | 0.1 | [1] |

| Quinoline-pyrazole derivative 14a | COX-2 | 0.11 | [1] |

| Quinoline-pyrazole derivative 14b | COX-2 | 0.11 | [1] |

| Quinoline carboxylic acids | LPS-induced inflammation in RAW264.7 cells | Appreciable anti-inflammatory affinities | [13] |

Antiviral Activity

The antiviral potential of quinoline derivatives has been explored against a range of viruses, including respiratory syncytial virus (RSV) and influenza A virus (IAV).

| Compound Type/Name | Virus | IC50 (µM) | Reference |

| Quinoline derivative 1b | RSV | 3.10 - 6.93 | [8] |

| Quinoline derivative 1g | RSV | 3.10 - 6.93 | [8] |

| Quinoline derivative 1ae | IAV | 1.87 | [8] |

| Quinoline derivative QL47 | Dengue Virus (DENV2) | 0.343 | [14] |

| Quinoline derivative 19 | Enterovirus D68 (EV-D68) | 0.05 - 0.10 | [15] |

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Protocol: MTT Assay for Anticancer Activity

-

Materials: 96-well plates, cancer cell line (e.g., MCF-7), culture medium, quinoline compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO).

-

Procedure:

-

Seed the cancer cells in 96-well plates at a predetermined density and incubate for 24 hours to allow for attachment.

-

Treat the cells with various concentrations of the quinoline compound and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

-

Add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability compared to untreated controls and determine the IC50 value.[5][11][16][17][18]

-

Experimental Workflow for MTT Assay

Caption: A step-by-step workflow for the MTT cell viability assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Experimental Protocol: Broth Microdilution for MIC Determination

-

Materials: 96-well microtiter plates, Mueller-Hinton broth (for bacteria), microbial culture (e.g., Staphylococcus aureus), quinoline compound, 0.5 McFarland turbidity standard.

-

Procedure:

-

Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

-

Perform serial two-fold dilutions of the quinoline compound in the broth directly in the 96-well plate.

-

Inoculate each well with the standardized microbial suspension. Include positive (microbe, no drug) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.[10][19][20][21]

-

Signaling Pathways Targeted by Quinoline-Based Drugs

Many quinoline-based drugs exert their therapeutic effects by modulating specific signaling pathways that are dysregulated in disease.

VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway is crucial for angiogenesis (the formation of new blood vessels), a process that is vital for tumor growth and metastasis. Lenvatinib is an example of a quinoline-based drug that inhibits VEGFR.

VEGFR Signaling Pathway

Caption: Inhibition of the VEGFR signaling pathway by Lenvatinib.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a key role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. Several quinoline derivatives have been developed as EGFR inhibitors.

EGFR Signaling Pathway

Caption: Inhibition of the EGFR signaling pathway by a quinoline-based inhibitor.

BCR-ABL Signaling Pathway

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the causative agent of chronic myeloid leukemia (CML). Bosutinib is a quinoline-based dual Src/Abl kinase inhibitor used in the treatment of CML.

BCR-ABL Signaling Pathway

Caption: Inhibition of the BCR-ABL signaling pathway by Bosutinib.

Conclusion

The quinoline scaffold continues to be an exceptionally fruitful source of inspiration for medicinal chemists. Its synthetic tractability and the diverse pharmacological activities of its derivatives ensure its continued relevance in the quest for novel and effective therapeutic agents. The ability to fine-tune the properties of quinoline-based molecules through targeted chemical modifications allows for the optimization of their efficacy and safety profiles. As our understanding of the molecular basis of diseases deepens, the rational design of new quinoline derivatives targeting specific biological pathways will undoubtedly lead to the development of the next generation of innovative medicines. This guide has provided a comprehensive, albeit not exhaustive, overview of the key aspects of quinoline medicinal chemistry, offering a valuable resource for professionals in the field of drug discovery and development.

References

- 1. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iipseries.org [iipseries.org]

- 3. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 5. atcc.org [atcc.org]

- 6. Anti-Inflammatory Activity of Pyrazolo[1,5- a]quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. scribd.com [scribd.com]

- 13. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery and Optimization of Quinoline Analogues as Novel Potent Antivirals against Enterovirus D68 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. texaschildrens.org [texaschildrens.org]

- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 19. apec.org [apec.org]

- 20. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. myadlm.org [myadlm.org]

Methodological & Application

Synthesis of 3-Bromo-6-methoxyquinoline: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-bromo-6-methoxyquinoline, a valuable building block in medicinal chemistry and drug development. Direct electrophilic bromination of 6-methoxyquinoline is challenging due to the directing effects of the quinoline nitrogen and the methoxy group, which favor substitution at other positions. Therefore, a robust and regioselective multi-step synthetic approach is presented, involving the construction of the quinoline ring. The primary method detailed is a formal [4+2] cycloaddition reaction, which offers high regioselectivity and good yields for the synthesis of 3-bromoquinoline derivatives.

Introduction

Quinoline and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals and biologically active compounds. The functionalization of the quinoline ring is a key strategy for modulating the pharmacological properties of these molecules. Specifically, 3-bromoquinolines serve as versatile intermediates for further molecular elaboration through cross-coupling reactions, enabling the synthesis of complex molecules with potential therapeutic applications.

However, the direct synthesis of 3-bromoquinolines via electrophilic aromatic substitution on the quinoline core is often problematic. The pyridine ring is deactivated towards electrophilic attack, and in the case of 6-methoxyquinoline, the powerful ortho-, para-directing methoxy group, combined with the directing effects of the heterocyclic ring, favors bromination at the 5- and 8-positions.

To overcome this challenge, a more strategic approach is required. This protocol details a reliable method for the regioselective synthesis of this compound by constructing the quinoline ring system with the bromine atom already incorporated at the desired position. This is achieved through a formal [4+2] cycloaddition of an N-aryliminium ion with a 1-bromoalkyne.

Proposed Synthetic Route

The recommended synthetic pathway to this compound is a two-step process starting from 4-methoxybenzyl azide. The key steps are:

-

In situ generation of an N-aryliminium ion: 4-methoxybenzyl azide is treated with a strong acid, such as trifluoromethanesulfonic acid (TfOH), to promote a rearrangement that generates the corresponding N-aryliminium ion.

-

Formal [4+2] Cycloaddition and Oxidation: The highly reactive N-aryliminium ion undergoes a formal [4+2] cycloaddition with a 1-bromoalkyne (e.g., 1-bromo-2-phenylethyne). The resulting dihydroquinoline intermediate is then oxidized using a reagent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield the aromatic this compound.

This method provides excellent control over the regiochemistry, ensuring the bromine atom is installed exclusively at the 3-position.

Experimental Protocol: Synthesis of this compound via [4+2] Cycloaddition

This protocol is adapted from established procedures for the synthesis of 3-bromoquinoline derivatives.[1][2][3][4]

Materials:

-

4-methoxybenzyl azide

-

1-bromo-2-phenylethyne (or other suitable 1-bromoalkyne)

-

Trifluoromethanesulfonic acid (TfOH)

-

Dry dichloroethane (DCE)

-

2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Argon or Nitrogen gas supply

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Syringes and needles

-

Septa

-

Standard glassware for extraction and chromatography

-

Rotary evaporator

Procedure:

Step 1: Cycloaddition Reaction

-

To a dry round-bottom flask under an argon or nitrogen atmosphere, add 4-methoxybenzyl azide (1.0 equiv).

-

Add dry dichloroethane (DCE) to dissolve the azide (approximately 0.14 mmol/mL).

-

With vigorous stirring, add trifluoromethanesulfonic acid (TfOH) (1.0 equiv) dropwise to the solution at room temperature. A color change may be observed.

-

Stir the mixture for 5 minutes at room temperature.

-

Add the 1-bromoalkyne (2.0 equiv) to the reaction mixture.

-

Stir the reaction overnight at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

Step 2: Work-up and Oxidation

-

Once the reaction is complete, quench the reaction by carefully adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of DCE).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude dihydroquinoline intermediate.

Step 3: Aromatization

-

Dissolve the crude intermediate in ethyl acetate.

-

Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.0 equiv) to the solution.

-

Stir the mixture at room temperature. The reaction is typically rapid (monitor by TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

Step 4: Purification

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure this compound.

Data Presentation

The following table summarizes typical reaction parameters and outcomes for the synthesis of 3-bromoquinolines via the formal [4+2] cycloaddition method.

| Starting Azide | 1-Bromoalkyne | Acid Catalyst | Solvent | Oxidant | Yield (%) | Reference |

| Benzyl azide | 1-bromo-2-phenylethyne | TfOH | DCE | DDQ | 68 | [4] |

| 4-Methylbenzyl azide | 1-bromo-2-phenylethyne | TfOH | DCE | DDQ | 72 | [1] |

| 4-Chlorobenzyl azide | 1-bromo-2-phenylethyne | TfOH | DCE | DDQ | 65 | [1] |

Visualizations

Reaction Workflow

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromo-6-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals